![molecular formula C16H18O9 B12434473 (3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid CAS No. 905-99-7](/img/structure/B12434473.png)
(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a phenolic compound that belongs to the family of chlorogenic acids. These compounds are esters formed between caffeic acid and quinic acid. Cryptochlorogenic acid is an isomer of chlorogenic acid, differing in the position of the caffeoyl group on the quinic acid ring. It is naturally found in various plant species and is known for its antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: In industrial settings, cryptochlorogenic acid is often extracted from plant sources such as coffee beans, artichokes, and certain fruits. The extraction process involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Cryptochlorogenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the quinic acid ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of cryptochlorogenic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cryptochlorogenic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the quantification of chlorogenic acids in plant extracts.
Biology: It is studied for its role in plant metabolism and its effects on plant growth and development.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mécanisme D'action
Cryptochlorogenic acid is similar to other chlorogenic acids, such as:
- Chlorogenic acid (3-O-caffeoylquinic acid)
- Neochlorogenic acid (5-O-caffeoylquinic acid)
Comparison:
- Structural Differences: The primary difference lies in the position of the caffeoyl group on the quinic acid ring.
- Biological Activity: While all these compounds exhibit antioxidant and anti-inflammatory properties, cryptochlorogenic acid has been shown to have distinct anti-inflammatory mechanisms compared to its isomers .
- Extraction and Purification: The extraction and purification methods for these compounds are similar, but the yields and purity levels may vary depending on the source and extraction conditions .
Comparaison Avec Des Composés Similaires
- Chlorogenic acid
- Neochlorogenic acid
- Caffeic acid
- Quinic acid
Propriétés
Numéro CAS |
905-99-7 |
|---|---|
Formule moléculaire |
C16H18O9 |
Poids moléculaire |
354.31 g/mol |
Nom IUPAC |
(3R,5R)-4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/t11-,12-,14?,16?/m1/s1 |
Clé InChI |
GYFFKZTYYAFCTR-LGTQLRDQSA-N |
SMILES isomérique |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



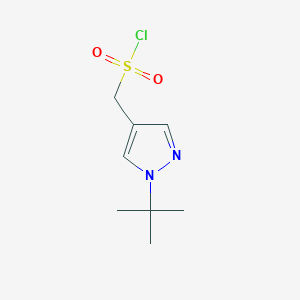
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
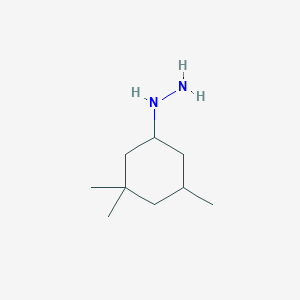
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
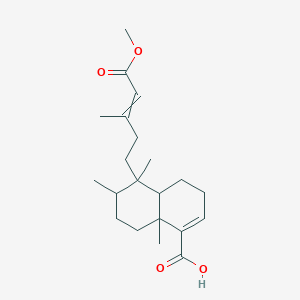
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
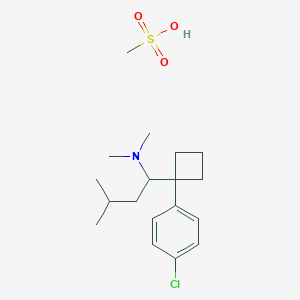

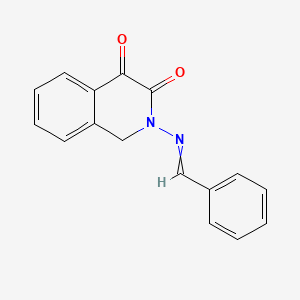

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
